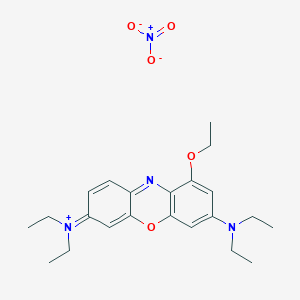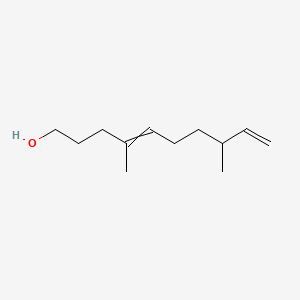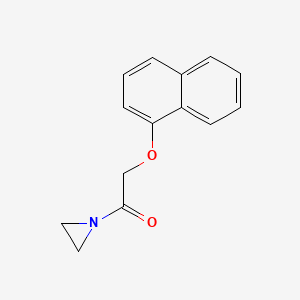
Aziridine, 1-((1-naphthyloxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-((1-naphthyloxy)acetyl)- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions. Aziridines are valuable intermediates in organic synthesis and have applications in medicinal chemistry due to their biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-((1-naphthyloxy)acetyl)- typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the coupling of amines and alkenes via an electrogenerated dication. This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of readily accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents, such as iminoiodinane or nitrene precursors. These reagents serve as both the stoichiometric oxidant and the nitrogen source, enabling the transformation of alkenes into aziridines bearing N-alkyl substituents .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 1-((1-naphthyloxy)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of diverse amine products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane, and nucleophiles like amines, alcohols, and halides. Reaction conditions often involve the use of Lewis acids or bases to facilitate the ring-opening or ring-closing processes .
Major Products Formed
The major products formed from these reactions include various amine derivatives, such as tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Aplicaciones Científicas De Investigación
Aziridine, 1-((1-naphthyloxy)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of aziridine, 1-((1-naphthyloxy)acetyl)- involves the formation of aziridinium ions, which are highly reactive intermediates. These ions can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to aziridine, 1-((1-naphthyloxy)acetyl)- include other aziridines, such as:
- N-tosyl aziridines
- N-phosphonyl aziridines
- N-carbonyl aziridines
Uniqueness
The uniqueness of aziridine, 1-((1-naphthyloxy)acetyl)- lies in its specific substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the 1-naphthyloxy group can enhance its biological activity and make it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
78961-69-0 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C14H13NO2/c16-14(15-8-9-15)10-17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2 |
Clave InChI |
QLNLKYTYJSQEIE-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)

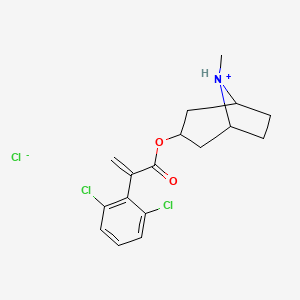
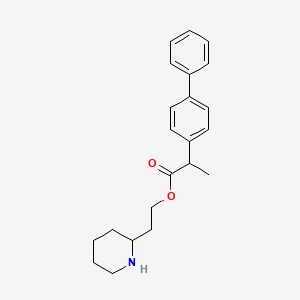
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
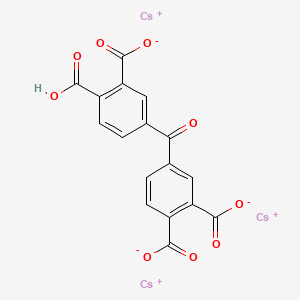
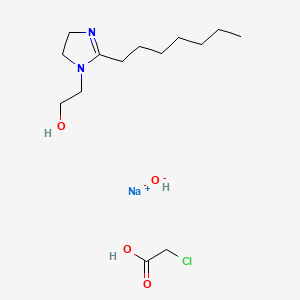
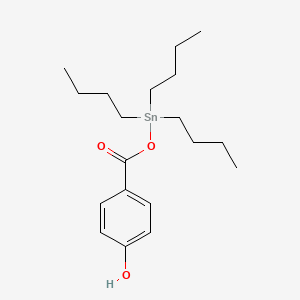
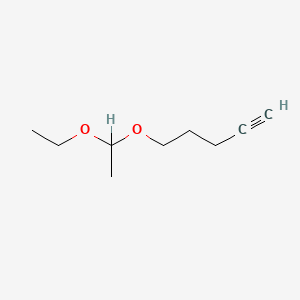
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)

